molecular formula C5H7F B3416395 5-Fluoro-1-pentyne CAS No. 764-36-3

5-Fluoro-1-pentyne

Cat. No.: B3416395
CAS No.: 764-36-3
M. Wt: 86.11 g/mol
InChI Key: MXYUEMWMHJSSSJ-UHFFFAOYSA-N
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Description

5-Fluoro-1-pentyne is an organic compound with the molecular formula C5H7F. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of a fluorine atom in its structure makes it a fluorinated alkyne, which can impart unique chemical properties compared to non-fluorinated alkynes .

Scientific Research Applications

5-Fluoro-1-pentyne has several applications in scientific research:

Future Directions

: ChemSpider: 5-Fluoro-1-pentyne

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-1-pentyne can be synthesized through various methods. One common approach involves the reaction of 1-pentyne with a fluorinating agent. For example, the reaction of 1-pentyne with Selectfluor, a widely used electrophilic fluorinating reagent, can yield this compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes often use specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the reaction. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-pentyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Fluoro-1-pentyne involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and interactions with enzymes and other biomolecules. Fluorinated compounds often exhibit unique binding properties due to the electronegativity of fluorine, which can affect molecular pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1-pentyne is unique due to the presence of both a fluorine atom and a carbon-carbon triple bond. This combination imparts distinct chemical properties, such as increased reactivity and potential for unique interactions in chemical and biological systems .

Properties

IUPAC Name

5-fluoropent-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F/c1-2-3-4-5-6/h1H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYUEMWMHJSSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316153
Record name 5-Fluoro-1-pentyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-36-3
Record name 5-Fluoro-1-pentyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-pentyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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